Pentylidenecyclopentane
Description
Pentylidenecyclopentane is a cycloalkane derivative characterized by a cyclopentane ring substituted with a pentylidene group. The "idene" suffix denotes the presence of a double bond in the substituent, making it an alkenyl substituent. While the exact molecular formula is inferred from structural analogs (e.g., ethylidenecyclopentane, C₇H₁₂ ), this compound is hypothesized to have the formula C₁₀H₁₈, with a molecular weight of approximately 138.26 g/mol. This compound is structurally distinct from saturated analogs like pentylcyclopentane (C₁₀H₂₀, 140.27 g/mol ) due to the presence of a double bond, which significantly influences its chemical reactivity and physical properties.
Properties
IUPAC Name |
pentylidenecyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-2-3-4-7-10-8-5-6-9-10/h7H,2-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTALBLZKWDFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C1CCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335190 | |
| Record name | Pentylidenecyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53366-55-5 | |
| Record name | Pentylidenecyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentylidenecyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentane with pentylidene chloride in the presence of a strong base, such as sodium hydride. The reaction typically occurs under reflux conditions, with the base facilitating the substitution of the chloride group by the cyclopentane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the reaction between cyclopentane and pentylidene chloride. The reaction is carried out in a controlled environment to ensure optimal conditions for the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Pentylidenecyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure and temperature.
Substitution: Sodium hydroxide, sodium methoxide, reflux conditions.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Pentylidenecyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of cycloalkane reactivity.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of pentylidenecyclopentane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares pentylidenecyclopentane with structurally related cyclopentane and cyclohexane derivatives:
Note: Values marked with () are inferred based on analogous compounds.
Key Observations :
- Saturation vs. Unsaturation : this compound’s double bond reduces its molecular weight compared to pentylcyclopentane (C₁₀H₂₀ → C₁₀H₁₈) and increases its reactivity toward electrophilic additions .
Physical and Chemical Properties
Density and Stability
- Methylenecyclopentane (C₆H₁₀) has a density of 0.781 g/mL at 25°C , lower than linear alkanes due to ring strain in cyclopentane.
- Pentylcyclopentane (C₁₀H₂₀) is fully saturated, offering greater thermal stability but lower reactivity compared to unsaturated analogs .
Reactivity
- Unsaturated derivatives like ethylidenecyclopentane (C₇H₁₂) and methylenecyclopentane (C₆H₁₀) undergo addition reactions (e.g., hydrogenation, halogenation) due to their double bonds .
- This compound is expected to exhibit similar reactivity, making it a candidate for catalytic hydrogenation to produce pentylcyclopentane.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
